N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
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Description
N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H22FN3O3 and its molecular weight is 407.445. The purity is usually 95%.
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Scientific Research Applications
Role in Neuropharmacology
Research has shown that compounds acting on orexin receptors, such as orexin-1 receptor antagonists, can influence compulsive food consumption and possibly other disorders related to arousal, stress, and drug abuse. A study by Piccoli et al. (2012) on the effects of selective orexin receptor antagonists demonstrates the potential of these compounds in treating binge eating and possibly other compulsive disorders by modulating feeding and stress responses without inducing sleep at therapeutic doses (Piccoli et al., 2012).
Potential as Antagonists in Receptor Studies
Compounds structurally related to N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide have been explored for their receptor binding affinities, particularly in the context of tachykinin NK2 receptors. Smith et al. (1995) described the synthesis and NK2 receptor affinities of a series of spiropiperidines, highlighting the methodology for evaluating receptor antagonist potential in pharmacological studies (Smith et al., 1995).
Fluorine Chemistry in Drug Development
The incorporation of fluorine atoms into pharmaceutical compounds can significantly alter their metabolic stability, potency, and selectivity. Studies on fluorine-containing molecules, like the work by Ramarao et al. (2004) on the synthesis of fluorine-substituted benzo[b]furans, illustrate the importance of fluorine in developing more effective and metabolically stable therapeutic agents (Ramarao et al., 2004).
Contribution to Fluorescence Studies
Fluorophores and compounds with fluorescent properties are crucial in biomedical research for imaging, diagnostics, and therapy. The study on the synthesis of indolizino[3,2-c]quinolines by Park et al. (2015) represents the ongoing efforts to discover new fluorophores with unique optical properties, potentially applicable in creating fluorescent probes for biological studies (Park et al., 2015).
Antimicrobial and Antiparasitic Applications
The search for novel antimicrobial and antiparasitic agents is a critical area of research, particularly with the rise of drug-resistant strains. The identification of new compounds with activity against pathogens, such as Plasmodium falciparum, as described by Krake et al. (2017), underscores the potential of novel chemical entities in addressing global health challenges (Krake et al., 2017).
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c1-15-8-9-17(13-18(15)24)26-23(29)22(28)25-14-20(21-7-4-12-30-21)27-11-10-16-5-2-3-6-19(16)27/h2-9,12-13,20H,10-11,14H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMSAKAFPWJRCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.